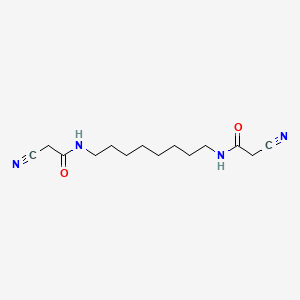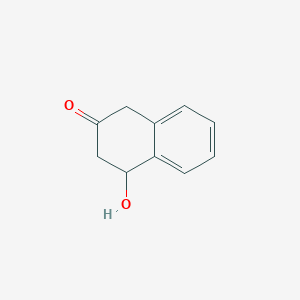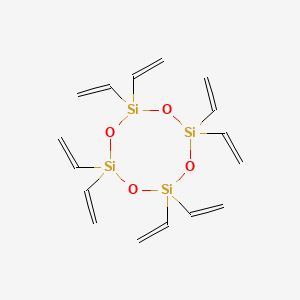
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes multiple silicon-oxygen bonds arranged in a cyclic configuration. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis of dimethyldichlorosilane, followed by a series of condensation reactions. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting hydrolysis product is then subjected to a condensation reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The hydrolysis and condensation reactions are carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are often catalyzed by Lewis acids.
Major Products
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted organosilicon compounds
Scientific Research Applications
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: Similar cyclic structure but with methyl groups instead of ethylene groups.
Decamethylcyclopentasiloxane: Contains five silicon atoms in the ring and ten methyl groups.
Hexamethylcyclotrisiloxane: Smaller ring structure with three silicon atoms and six methyl groups
Uniqueness
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its multiple ethylene groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable compound for developing new materials with tailored properties .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8-octakis(ethenyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4Si4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNDRGOUHHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]1(O[Si](O[Si](O[Si](O1)(C=C)C=C)(C=C)C=C)(C=C)C=C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594884 |
Source


|
| Record name | 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197861-93-1 |
Source


|
| Record name | 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
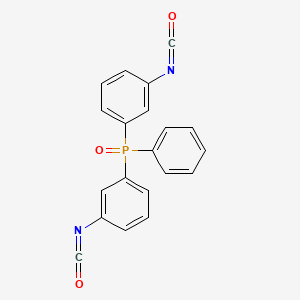
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
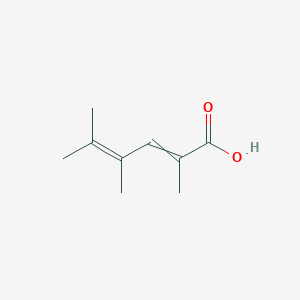
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
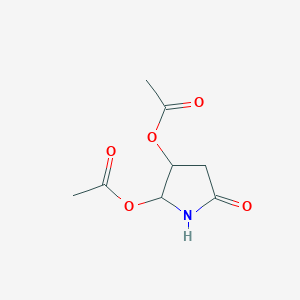

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
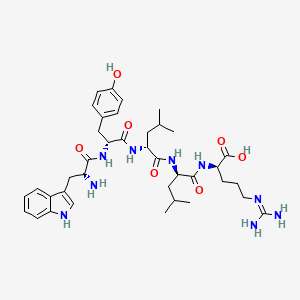
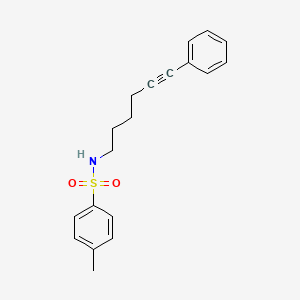
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
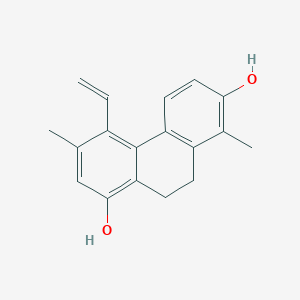
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
